molecular formula C23H18ClFN2O2S B11220708 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one

Cat. No.: B11220708
M. Wt: 440.9 g/mol
InChI Key: AWPHPOFHYONLJJ-UHFFFAOYSA-N
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Description

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class This compound is characterized by its complex structure, which includes a quinazolinone core, a sulfanyl group, and various substituted benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazolinone core with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Substitution with 2-Methoxybenzyl Group: The final step involves the substitution of the quinazolinone core with 2-methoxybenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the quinazolinone core or the benzyl groups.

    Substitution: The chloro and fluoro substituents on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Modified quinazolinone derivatives

    Substitution: Substituted benzyl derivatives

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme functions and protein interactions.

    Medicine: Preliminary studies suggest that it may have therapeutic potential as an anticancer or antimicrobial agent.

    Industry: It can be used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern and the presence of both chloro and fluoro substituents on the benzyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H18ClFN2O2S

Molecular Weight

440.9 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C23H18ClFN2O2S/c1-29-21-12-5-2-7-15(21)13-27-22(28)16-8-3-4-11-20(16)26-23(27)30-14-17-18(24)9-6-10-19(17)25/h2-12H,13-14H2,1H3

InChI Key

AWPHPOFHYONLJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4Cl)F

Origin of Product

United States

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